molecular formula C14H31BrOSi B8678552 Silane, [(8-bromooctyl)oxy](1,1-dimethylethyl)dimethyl- CAS No. 96045-13-5

Silane, [(8-bromooctyl)oxy](1,1-dimethylethyl)dimethyl-

Cat. No. B8678552
CAS RN: 96045-13-5
M. Wt: 323.38 g/mol
InChI Key: VLSOGEVAESAEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silane, [(8-bromooctyl)oxy](1,1-dimethylethyl)dimethyl- is a useful research compound. Its molecular formula is C14H31BrOSi and its molecular weight is 323.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, [(8-bromooctyl)oxy](1,1-dimethylethyl)dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, [(8-bromooctyl)oxy](1,1-dimethylethyl)dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

96045-13-5

Product Name

Silane, [(8-bromooctyl)oxy](1,1-dimethylethyl)dimethyl-

Molecular Formula

C14H31BrOSi

Molecular Weight

323.38 g/mol

IUPAC Name

8-bromooctoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C14H31BrOSi/c1-14(2,3)17(4,5)16-13-11-9-7-6-8-10-12-15/h6-13H2,1-5H3

InChI Key

VLSOGEVAESAEEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

One operates as in preparation 13 starting with 3.97 g of 8-bromooctanol, 19 cm3 of dimethylformamide, 1.55 g of imidazole and 3.32 g of dimethyl tertbutyl chlorosilane. After chromatography on silica (eluant: cyclohexane--toluene 8-2), one obtains 5.4 g of the expected product.
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of dimethyl-t-butylsilyl chloride (18 g.) in tetrahydrofuran (50 ml.) was added dropwise to a stirred solution of 8-bromooctanol (20 g.) and imidazole (14.2 g.) in tetrahydrofuran (100 ml.) and the mixture was stirred at laboratory temperature for 3 hours, diluted with diethyl ether (200 ml.) and filtered. The filtrate was evaporated to dryness and the residue was purified by chromatography on a silica gel column using petroleum ether (b.p. 60°-80° C.) as eluant. A solution of the 8-(dimethyl-t-butylsilyloxy)octyl bromide thus obtained (6.46 g.) in dimethyl sulphoxide (2 ml.) was added to a stirred suspension of lithium acetylide-ethylenediamine complex (2.02 g.) in dimethylsulphoxide (30 ml ) which was cooled to 10° C.; and the mixture was stirred for 18 hours and then poured into ice-water (150 ml.). The mixture was extracted three times with petroleum ether (b.p. 60°-80° C.; 30 ml. each time) and the combined extracts were washed with water (10 ml.), dried and evaporated to dryness. The residue was purified by chromatography on a silica gel column using a 5:1 v/v mixture of cyclohexane and diethyl ether as eluant. There was thus obtained 10-(dimethyl-t-butylsilyloxy)dec-1-yne.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 8-bromooctan-1-ol (2.15 g, 10.3 mmol), t-butyldimethylsilyl chloride (1.7 g, 11.3 mmol) and imidazole (1.7 g, 25.0 mmol) in dimethylformamide (4 ml) was stirred at room temperature under argon for 48 hours. The reaction was quenched by the addition of water and extracted with hexane. The organic layer was washed with 5% hydrochloric acid, 5% sodium bicarbonate, water, saturated sodium chloride solution, dried over magnesium sulfate, filtered and concentrated to give a colorless oil. Purification by flash chromatography (silica, 0 to 2% ethyl ether/hexane) gave the desired protected alcohol.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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